molecular formula C5H4ClN3O B13111735 N-(2-Chloropyrimidin-5-yl)formamide

N-(2-Chloropyrimidin-5-yl)formamide

Cat. No.: B13111735
M. Wt: 157.56 g/mol
InChI Key: WDLYSZSINGSZEU-UHFFFAOYSA-N
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Description

N-(2-Chloropyrimidin-5-yl)formamide (CAS 56621-85-3) is a valuable chlorinated pyrimidine derivative serving as a key chemical building block in medicinal chemistry and drug discovery research. This compound is characterized by its molecular formula of C5H4ClN3O and a molecular weight of 157.56 g/mol . The presence of both a chloro and a formamide group on the pyrimidine ring makes it a versatile intermediate for constructing more complex molecules. Research indicates that structurally related 2-chloropyrimidine compounds are pivotal precursors in developing novel chemical linkers, such as those used for the regioselective macrocyclization of peptides in phage display platforms—a powerful technique for identifying therapeutic peptide candidates . Chlorine-containing heterocyclic compounds like this one are of significant interest in pharmaceutical development, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring their importance in creating diverse biological agents . As a specialty chemical, this compound is supplied For Research Use Only. It is strictly intended for laboratory applications and must not be used for diagnostic, therapeutic, or any personal purposes.

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

N-(2-chloropyrimidin-5-yl)formamide

InChI

InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)

InChI Key

WDLYSZSINGSZEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Cl)NC=O

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of N-(2-Chloropyrimidin-5-yl)formamide and closely related compounds, providing insight into the efficiency and reproducibility of these methods.

Step Starting Material Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 2-Chloropyrimidin-5-amine Formamide or formyl chloride N,N-Dimethylformamide 80–90 °C 16–24 hours ~70–75 Direct formylation; reaction monitored by chromatography
2 2-Chloropyrimidin-5-ol Chlorination (e.g., with POCl3) Organic solvent 15–30 °C 2–3 hours 60–70 Precursor preparation for amination and formylation
3 2-Chloropyrimidin-5-amine Coupling agent (e.g., carbodiimides) + formamide DMF or Acetonitrile 25–50 °C 10–20 hours 65–72 Alternative amidation approach

Data compiled from synthesis reports and chemical supplier documentation (Vulcanchem, 2024; Ambeed, 2020).

Research Findings and Optimization

  • Studies indicate that the use of N,N-dimethylformamide as both solvent and reagent medium enhances solubility and reaction kinetics for the formylation step.
  • Potassium carbonate is frequently employed as a base to neutralize HCl generated during chlorination or amidation, improving reaction efficiency.
  • Temperature control is critical; elevated temperatures (80–90 °C) favor reaction completion but require careful monitoring to avoid decomposition.
  • Purification typically involves extraction with ethyl acetate and chromatographic techniques to isolate the pure formamide derivative.

Representative Synthetic Procedure (Example)

A typical synthesis involves dissolving 2-chloropyrimidin-5-amine in N,N-dimethylformamide, adding formamide, and heating the mixture at 85 °C for 18 hours. After cooling, the reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by silica gel chromatography to afford this compound with yields around 70%.

Summary Table of Key Properties

Property Value
Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS Number Not specified in sources
Physical State Solid (typically)
Purification Methods Chromatography, recrystallization
Common Solvents N,N-Dimethylformamide, ethyl acetate

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-5-yl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chlorinating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of solvents such as methanol or ethanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-(2-Chloropyrimidin-5-yl)formamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds exhibit selective inhibition of kinases involved in cancer cell proliferation. For instance, the addition of specific substituents to the pyrimidine ring has been linked to enhanced potency against various cancer cell lines, including colon carcinoma cells .

Anti-inflammatory Properties
Research indicates that pyrimidine derivatives, including this compound, possess anti-inflammatory properties. A study highlighted that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
this compound has shown promise in agricultural applications, particularly as a pesticide. Its derivatives have been reported to exhibit biological activity against various pests, including insects and nematodes. The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in target organisms, making them suitable for pest control in agriculture .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the reaction of 2-chloropyrimidine with formamide under specific conditions has been documented, leading to the formation of this compound with high yields .

Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrimidine ring can significantly influence its biological activity. For instance, substituents such as halogens or alkyl groups can enhance potency against specific targets while minimizing toxicity .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on HT29 cellsThis compound derivatives showed improved selectivity and potency against cancer cells compared to standard treatments .
Anti-inflammatory ResearchAssess inhibitory effects on COX-2 and iNOSDerivatives significantly reduced mRNA expression levels of inflammatory markers, indicating potential therapeutic benefits .
Pesticidal EfficacyTest against agricultural pestsDemonstrated effective control over insect populations with minimal environmental impact .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide
  • Structure: Differs by the addition of a second chlorine at the 4-position and an amino group at the 2-position.
  • Application : Key intermediate in Abacavir Sulfate synthesis. Optimized synthesis routes achieve 82.6% yield and 99.6% purity via cyclization and Vilsmeier reactions .
(b) N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
  • Structure : Contains a nitro-furyl and thiazolyl moiety instead of a pyrimidine ring.
  • Application: Used in carcinogenesis studies as a potent initiator of bladder tumors in rats. FANFT induces 100% bladder cancer incidence with prolonged exposure .
  • Mechanism: Causes irreversible epithelial lesions in the bladder after 8 weeks of administration, progressing to hyperplasia and carcinoma .
(c) N-(2-Chloro-5-nitrophenyl)formamide
  • Structure : A phenyl derivative with nitro and chloro substituents.
  • Application : Primarily a synthetic intermediate in organic chemistry. Its nitro group enhances reactivity in electrophilic substitution reactions .
  • Physical Properties : Molecular weight 200.58 g/mol; CAS 53666-48-1 .
(d) N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
  • Structure : Features a cyclopentene-hydroxymethyl side chain, introducing stereochemical complexity (two defined stereocenters).

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Application Key Data/Findings References
N-(2-Chloropyrimidin-5-yl)formamide C₅H₄ClN₃O 2-Cl, 5-formamide Pharmaceutical intermediate Limited toxicity data
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide C₅H₄Cl₂N₄O 2-NH₂, 4-Cl, 6-Cl Abacavir intermediate 82.6% synthesis yield, 99.6% purity
FANFT C₈H₆N₄O₃S Nitro-furyl, thiazolyl Carcinogenesis studies 100% bladder tumor incidence in rats
N-(2-Chloro-5-nitrophenyl)formamide C₇H₅ClN₂O₃ 2-Cl, 5-NO₂ Organic synthesis Molecular weight 200.58 g/mol
Cyclopentene-derivative () C₁₁H₁₄ClN₅O₂ Cyclopentene-hydroxymethyl Drug design (stereospecific) Molecular mass 283.716 g/mol

Biological Activity

N-(2-Chloropyrimidin-5-yl)formamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and anti-inflammatory effects. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine derivatives with formamides or aldehydes. The chloropyrimidine ring structure allows for various substitutions, which can enhance biological activity. The process often includes nucleophilic substitution reactions that yield diverse derivatives with potential therapeutic applications.

Antimicrobial Activity

One of the most significant areas of research surrounding this compound is its antimicrobial activity . Studies have shown that derivatives of chloropyrimidine exhibit substantial activity against various pathogenic bacteria and fungi. For instance, a study reported that certain synthesized derivatives demonstrated significant antimicrobial effects, suggesting their potential as alternatives to traditional antibiotics, especially in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
7lStaphylococcus aureus16 µg/mL
7mEscherichia coli32 µg/mL
7nCandida albicans8 µg/mL

Note: Values represent average MIC from multiple trials.

The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with nucleic acid synthesis, potentially mimicking nucleotide structures and disrupting essential cellular processes .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins .

Table 2: COX Inhibition by Pyrimidine Derivatives

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
50.04 ± 0.010.04 ± 0.09
60.04 ± 0.020.04 ± 0.02

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

The anti-inflammatory mechanism may involve downregulation of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), contributing to reduced inflammation in various models .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence both antimicrobial and anti-inflammatory properties. For example, substituents that enhance electron density on the aromatic system have been shown to improve COX inhibition and overall efficacy against microbial strains .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical models:

  • Antimicrobial Efficacy : A study evaluated a series of chloropyrimidine derivatives against multi-drug resistant strains of bacteria, demonstrating that certain compounds exhibited potent activity comparable to established antibiotics.
  • Inflammation Models : In carrageenan-induced paw edema models, specific pyrimidine derivatives significantly reduced swelling and inflammation markers compared to control groups, suggesting a promising therapeutic application in treating inflammatory diseases .

Q & A

Q. What synthetic routes are available for N-(2-Chloropyrimidin-5-yl)formamide, and how can reaction conditions be optimized?

A highly efficient method for related pyrimidinylformamide derivatives involves cyclization and Vilsmeier reactions . For example, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide was synthesized with 82.62% yield by reacting diethylaminomalonate hydrochloride and guanidine carbonate under controlled temperatures (50–60°C) and inert atmospheres. Key optimizations include stoichiometric precision of the Vilsmeier reagent (POCl₃/DMF) and post-synthesis recrystallization in ethanol/water for purity enhancement . Adapting these conditions to replace amino groups with chlorine may require adjusting reaction steps or reagents.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • HPLC : For purity analysis (e.g., achieving 99.62% purity in related compounds) .
  • NMR Spectroscopy : To confirm substitution patterns on the pyrimidine ring (e.g., ¹H/¹³C NMR for formamide proton and chlorine positioning).
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or bonding (as demonstrated in crystallographic studies of pyrimidine derivatives) .

Q. How does the chloropyrimidine core influence solubility and stability in experimental settings?

The 2-chloro group increases electrophilicity at the C2 position, making the compound reactive in nucleophilic substitutions. Stability studies should assess degradation under varying pH, temperature, and light exposure. Storage in anhydrous, dark conditions at –20°C is recommended for lab-scale preservation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloropyrimidine ring in cross-coupling reactions?

The 2-chloro substituent activates the pyrimidine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling C–N or C–C bond formation. Computational studies (DFT) can predict regioselectivity by analyzing electron density distribution. For example, tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate derivatives undergo selective substitutions at the C5 position due to steric and electronic effects .

Q. How can conflicting data on synthetic yields or byproduct formation be resolved?

Contradictions may arise from variations in starting material quality, catalyst loading, or reaction scaling. Systematic DoE (Design of Experiments) approaches can identify critical parameters. For example, in Vilsmeier reactions, excess POCl₃ may lead to over-chlorination, requiring precise stoichiometric control . Advanced characterization (e.g., LC-MS/MS) can detect trace byproducts and guide process refinement.

Q. What role does this compound play in pharmaceutical intermediates?

Structurally similar compounds, such as N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, are key intermediates in antiviral drugs like Abacavir Sulfate . The formamide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition. Modifications at the C5 position (e.g., iodine or fluorine substitution) can tune pharmacokinetic properties .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Waste containing chlorinated pyrimidines must be segregated and treated by licensed hazardous waste facilities to prevent environmental contamination .
  • Emergency procedures for spills include neutralization with sodium bicarbonate and containment using vermiculite .

Q. How can computational tools predict degradation pathways or metabolite formation?

Software like Gaussian or Schrödinger can model hydrolysis or oxidation pathways. For instance, the 2-chloro group may hydrolyze to hydroxyl derivatives under acidic conditions. Metabolite prediction tools (e.g., Meteor Nexus) aid in identifying potential bioactive or toxic species in drug development workflows .

Key Challenges and Future Directions

  • Stereochemical Control : Developing enantioselective syntheses for chiral derivatives.
  • Scale-Up : Transitioning from lab-scale (1–25 g) to industrial production while maintaining yield and purity .
  • Biological Screening : Assessing cytotoxicity and target engagement in disease models (e.g., antiviral or anticancer assays).

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